



Application Note: Quantitative Analysis of Delamanid using Delamanid-D4

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Compound of Interest		
Compound Name:	Delamanid-D4	
Cat. No.:	B8102985	Get Quote

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Introduction

Delamanid is a crucial medication in the treatment of multidrug-resistant tuberculosis (MDR-TB). Accurate quantification of Delamanid in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug development research. This application note provides a detailed protocol for the quantitative analysis of Delamanid in biological samples using a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with **Delamanid-D4** as the internal standard. **Delamanid-D4**, a deuterium-labeled analogue of Delamanid, is an ideal internal standard as it shares similar physicochemical properties with the analyte, ensuring accurate and precise quantification by compensating for matrix effects and variations in sample processing.[1][2][3]

Principle

This method employs liquid-liquid extraction to isolate Delamanid and the internal standard, **Delamanid-D4**, from the biological matrix. The extracted samples are then analyzed by reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in the positive ion electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of Delamanid to **Delamanid-D4** against a calibration curve.



Materials and Reagents

- · Delamanid reference standard
- Delamanid-D4 (internal standard)[1][2][3]
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Purified water (e.g., Milli-Q or equivalent)
- Diethyl ether or tert-butyl methyl ether (for liquid-liquid extraction)[4][5]
- Control biological matrix (e.g., human plasma, mouse plasma, cerebrospinal fluid)

Equipment

- Liquid chromatograph (LC) system
- Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
- Analytical balance
- Microcentrifuge
- Vortex mixer
- Pipettes and tips
- Sample vials

Experimental Workflow





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Caption: Workflow for the quantitative analysis of Delamanid.

Protocols

Preparation of Stock and Working Solutions

- Delamanid Stock Solution (1 mg/mL): Accurately weigh 1 mg of Delamanid reference standard and dissolve it in 1 mL of methanol.
- Delamanid-D4 Stock Solution (1 mg/mL): Accurately weigh 1 mg of Delamanid-D4 and dissolve it in 1 mL of methanol.
- Working Solutions: Prepare serial dilutions of the Delamanid stock solution in methanol to create working solutions for calibration standards and quality control (QC) samples. Similarly, prepare a working solution of **Delamanid-D4** in methanol at an appropriate concentration (e.g., 100 ng/mL).

Sample Preparation (Liquid-Liquid Extraction)

- Pipette 100 μL of the biological sample (e.g., plasma) into a microcentrifuge tube.
- Add 10 μ L of the **Delamanid-D4** internal standard working solution to each sample, except for the blank matrix samples.
- Vortex briefly to mix.
- Add 500 μL of extraction solvent (e.g., diethyl ether or tert-butyl methyl ether).[4][5]
- Vortex vigorously for 5 minutes.



- Centrifuge at 10,000 x g for 5 minutes.
- Carefully transfer the upper organic layer to a new tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 100 μ L of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
- Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical starting conditions and may require optimization for your specific instrumentation.



Parameter	Condition
LC System	
Column	Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 μm)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Flow Rate	0.3 mL/min
Injection Volume	5 μL
Column Temperature	40°C
Gradient Elution	Start with 20% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 20% B and equilibrate.
MS/MS System	
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	Delamanid:m/z 535.2 → 352.1 (Quantifier), 535.2 → 220.1 (Qualifier) Delamanid-D4:m/z 539.2 → 356.1
Dwell Time	100 ms
Collision Energy (CE)	Optimized for the specific instrument
Cone Voltage (CV)	Optimized for the specific instrument

Data Analysis

 Calibration Curve: Prepare calibration standards by spiking the control biological matrix with known concentrations of Delamanid. Process these standards alongside the unknown samples. Construct a calibration curve by plotting the peak area ratio of Delamanid to Delamanid-D4 against the nominal concentration of Delamanid. A linear regression with a weighting factor of 1/x² is typically used.



- Quantification: Determine the concentration of Delamanid in the unknown samples by interpolating their peak area ratios from the calibration curve.
- Quality Control: Analyze QC samples at low, medium, and high concentrations in triplicate to ensure the accuracy and precision of the assay.

Method Validation Summary

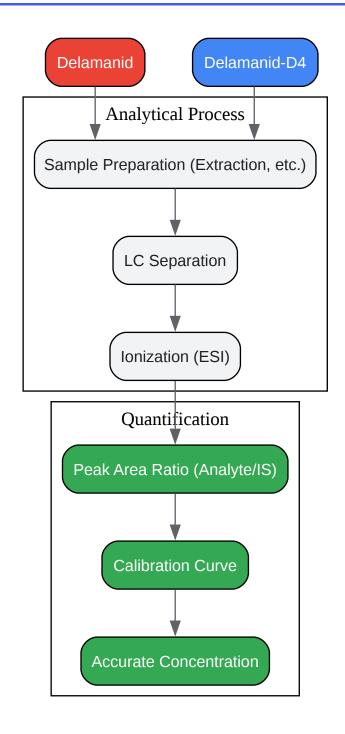
The following table summarizes typical validation parameters for the quantitative analysis of Delamanid using an LC-MS/MS method.

Parameter	Typical Range/Value
Linearity (r²)	> 0.99
Lower Limit of Quantification (LLOQ)	0.5 - 10 ng/mL in plasma[4][5]
Upper Limit of Quantification (ULOQ)	1000 - 5000 ng/mL in plasma[4][5]
Intra-day Precision (%CV)	< 15%
Inter-day Precision (%CV)	< 15%
Accuracy (% Bias)	Within ±15% (±20% at LLOQ)
Recovery (%)	> 80%
Matrix Effect	Minimal and compensated by the internal standard
Stability	Stable under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage).

Signaling Pathway and Logical Relationships

The use of a stable isotope-labeled internal standard like **Delamanid-D4** is a cornerstone of robust quantitative bioanalysis by mass spectrometry. The underlying principle is based on the chemical and physical similarities between the analyte and the internal standard, which ensures they behave almost identically during sample preparation and analysis.





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Caption: Rationale for using a stable isotope-labeled internal standard.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of Delamanid in biological matrices using **Delamanid-D4** as an internal standard. The



described LC-MS/MS method is sensitive, selective, and reliable, making it suitable for a wide range of research applications in the field of tuberculosis drug development and clinical research. Adherence to this protocol and proper method validation will ensure the generation of high-quality, reproducible data.

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